molecular formula C10H10O3 B8695605 6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde

6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde

Cat. No.: B8695605
M. Wt: 178.18 g/mol
InChI Key: UBTQQLHHEDIWRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a free radical cyclization cascade, which is efficient for constructing complex benzopyran rings . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with selenium dioxide can yield chromenoselenadiazoles .

Mechanism of Action

The mechanism of action of 6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways. Detailed studies on its mechanism of action are essential for understanding its full potential in therapeutic applications.

Comparison with Similar Compounds

Uniqueness: 6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde is unique due to its specific functional groups and the potential for diverse chemical modifications. Its ability to undergo various reactions and form different derivatives makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde

InChI

InChI=1S/C10H10O3/c11-6-8-7-2-1-5-13-10(7)4-3-9(8)12/h3-4,6,12H,1-2,5H2

InChI Key

UBTQQLHHEDIWRK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2C=O)O)OC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-methoxy-3,4-dihydrobenzopyran-5-carboxaldehyde (30.00 g, 156 mmol) in dry methylene chloride (625 mL) was cooled to an internal temperature of -67°. A solution of boron tribromide (1M in methylene chloride, 67.5 mL, 67.5 mmol) was added dropwise. The cooling bath was removed and the mixture allowed to stir under nitrogen for three hours. The reaction was then quenched by the dropwise addition of methanol (75 mL) and the resulting mixture poured into satureated aqueous sodium chloride (1200 mL). The layers were separated and the organic extract washed with saturated sodium chloride (600 mL), dried (Na2SO4) and concentrated. Purification by preparative HPLC (Waters Prep 500, 9:1 hexane: ethyl acetate as eluant) afforded 6-hydroxy-3,4-dihydrobenzopyran-5 -carboxaldehyde (22.46 g, 80.8%), m.p. 93-95.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
625 mL
Type
solvent
Reaction Step One
Quantity
67.5 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.